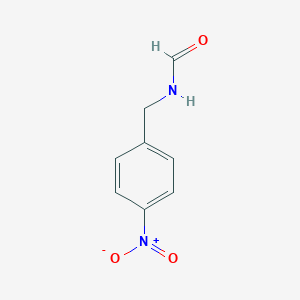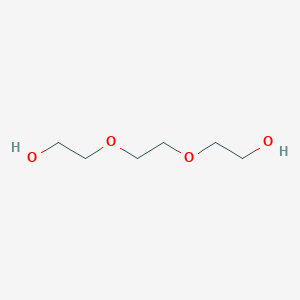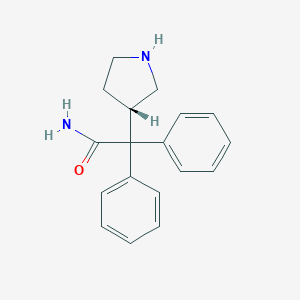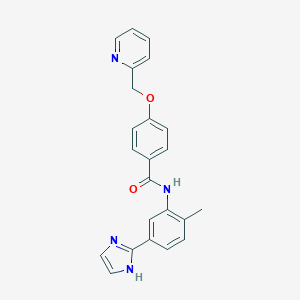
Fluorol Yellow 088
Vue d'ensemble
Description
lipophilic fluorochrome that is used for cell staining of suberin lamellae in plant tissue.
Applications De Recherche Scientifique
Coloration Cellulaire dans les Tissus Végétaux
Fluorol Yellow 088 est largement utilisé comme fluorochrome lipophile pour la coloration cellulaire, en particulier des lamelles de subérine dans les tissus végétaux. Il permet de visualiser les cellules végétales sous microscopie à lumière UV et aide à distinguer les différents stades de développement des cellules endodermiques et exodermiques .
Microscopie à Fluorescence
Ce composé est également utilisé en microscopie à fluorescence. Il a été utilisé pour marquer les nanocapsules de lignine, qui sont des nanocapsules creuses polymériques pouvant contenir et transporter diverses substances bioactives dans les tissus végétaux. Les nanocapsules de lignine marquées au this compound peuvent être localisées dans les organes et les tissus végétaux à l'aide de cette technique .
Transport de Substances Bioactives
this compound joue un rôle dans le transport de substances bioactives à l'intérieur des tissus végétaux. Il est utilisé pour marquer les nanovecteurs de lignine, permettant leur localisation et leur suivi dans les organes et les tissus végétaux par microscopie à fluorescence .
Mécanisme D'action
Fluorol Yellow 088, also known as Solvent Green 4 or 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, is a multi-ring aromatic organic dye . This compound has a variety of applications, particularly in the field of biological research .
Target of Action
The primary target of this compound is the suberin lamellae in plant tissue . Suberin lamellae are a type of plant tissue that forms a protective barrier, playing a crucial role in the plant’s defense against environmental stressors .
Mode of Action
This compound is a lipophilic fluorochrome , which means it has an affinity for lipids . It interacts with its target by absorbing light at specific wavelengths and then emitting light at a longer wavelength . This shift from higher energy absorption to lower energy emission is characteristic of fluorescent substances .
Biochemical Pathways
This compound does not directly affect any biochemical pathways. Instead, it is used as a tool to visualize and track biological processes. For instance, it can be used to observe the uptake of nanoparticles through the cell wall and plasma membrane of plants .
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability in lipid-rich environments .
Result of Action
The primary result of this compound’s action is the visualization of suberin lamellae in plant tissues . This allows researchers to track and study various biological processes, such as the development of endodermal and exodermal cells in plants .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to light, and thus, samples stained with this compound should be stored in a dark environment . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment .
: this compound | CAS 81-37-8 - Santa Cruz Biotechnology : this compound 荧光黄088(木栓质染色) - 上海懋康生物科技有限公司 : this compound | CAS 81-37-8 | SCBIO - Santa Cruz Biotechnology : Fluorescent Labeling of Lignin Nanocapsules with this compound
Analyse Biochimique
Biochemical Properties
Fluorol Yellow 088 is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of lignin nanocapsules, which are polymeric hollow nanocapsules able to contain and transport several bioactive substances inside plant tissues . The protocol allows the preparation of lignin nanocapsules labeled with this compound, a lipophilic fluorescent dye that makes them observable in plant tissues and cells by fluorescence microscopy .
Cellular Effects
This compound can be used to distinguish the first and second state of endodermal and exodermal development in plant tissue . It allows the microscopic visualization of nanoparticles in plants, which is crucial to elucidate the mechanisms of their uptake through the cell wall and plasma membrane and to localize the possible sites of their extracellular or intracellular accumulation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to stain suberin lamellae in plant tissue . Suberin lamellae are a type of plant tissue that forms a barrier to control the movement of water and solutes. This compound binds to these lamellae, allowing them to be visualized under UV light microscopy .
Temporal Effects in Laboratory Settings
It is known that this compound can be used for the preparation of lignin nanocapsules . These nanocapsules can contain and transport several bioactive substances inside plant tissues, suggesting that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models. This is likely due to the fact that this compound is primarily used for staining plant tissues .
Metabolic Pathways
It is known that this compound is used in the preparation of lignin nanocapsules . Lignin is a complex organic polymer that forms key structural materials in the support tissues of plants. Therefore, it is possible that this compound may interact with enzymes or cofactors involved in lignin metabolism.
Transport and Distribution
This compound is used to visualize the transport and distribution of lignin nanocapsules in plant tissues . These nanocapsules are able to contain and transport several bioactive substances inside plant tissues .
Subcellular Localization
This compound is used to stain suberin lamellae in plant tissue . Suberin lamellae are located in the cell walls of plant tissues, suggesting that this compound localizes to these areas within the cell .
Propriétés
IUPAC Name |
4,12-dimethyl-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,11,13,15,17,19-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O/c1-13-7-9-19-18(11-13)21-16-6-4-3-5-15(16)12-17-14(2)8-10-20(23-19)22(17)21/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVHNCGXVPMYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=C(C4=CC5=CC=CC=C5C2=C34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883260 | |
| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-37-8 | |
| Record name | 2,8-Dimethylnaphtho[3,2,1-kl]xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dimethylnaphtho[3,2,1-kl]xanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)




